molecular formula C10H11NO3 B099657 Gentioflavin CAS No. 18058-50-9

Gentioflavin

Cat. No. B099657
CAS RN: 18058-50-9
M. Wt: 193.2 g/mol
InChI Key: GLNRAZLQBMAROT-UHFFFAOYSA-N
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Description

Gentioflavin is an alkaloid identified in some species of the Gentiana plant. It is characterized as a dihydropyridine lactonic alkaloid, which places it within a class of compounds known for their diverse range of biological activities. The discovery and structural elucidation of gentioflavin have expanded the understanding of the chemical diversity present in the Gentiana species, which are known for their medicinal properties .

Synthesis Analysis

The biosynthesis of compounds related to gentioflavin, such as vitamin B2 (riboflavin), involves complex biochemical pathways. For instance, the biosynthesis of riboflavin requires substrates like GTP and ribulose 5-phosphate. These substrates undergo a series of reactions including deamination, reduction, and dephosphorylation, leading to intermediate compounds. One such intermediate, 6,7-dimethyl-8-ribityllumazine, is then converted into riboflavin through a dismutation reaction catalyzed by riboflavin synthase . Although the specific biosynthetic pathway for gentioflavin is not detailed in the provided papers, it is likely to involve similarly intricate enzymatic processes within the plant.

Molecular Structure Analysis

The molecular structure of gentioflavin has been determined using various spectroscopic techniques, including NMR and IR spectroscopy. These methods have provided evidence for its structure, which is a dihydropyridine lactone. The structure of gentioflavin was further confirmed through oxidative degradation and its conversion into a known alkaloid, gentianidine. This structural analysis is crucial for understanding the chemical properties and potential reactivity of gentioflavin .

Chemical Reactions Analysis

While the specific chemical reactions involving gentioflavin are not described in the provided papers, the general class of dihydropyridine lactonic alkaloids to which gentioflavin belongs is known to undergo various chemical transformations. These can include oxidation-reduction reactions, ring-opening, and conversion into other alkaloids, as evidenced by the conversion of gentioflavin into gentianidine . Such reactions are important for the modification and utilization of these compounds in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of gentioflavin are not explicitly detailed in the provided papers. However, the structural information obtained through NMR and IR spectroscopy can give insights into its physical properties such as solubility, stability, and melting point. The lactonic structure suggests that gentioflavin may have specific reactivity patterns, such as the ability to form hydrogen bonds and undergo hydrolysis, which would influence its chemical behavior and potential applications .

Scientific Research Applications

Gentioflavin's Structural and Chemical Properties

Gentioflavin, identified as a new alkaloid in some Gentiana species, is classified as a dihydropyridine lactonic alkaloid. The structure of gentioflavin was determined using NMR and IR spectral evidence, oxidative degradation, and its conversion into the known alkaloid gentianidine. This foundational research laid the groundwork for understanding gentioflavin's chemical properties and potential applications in various fields (Marekov & Popov, 1968).

Riboflavin Production and Biotechnological Applications

Gentioflavin is closely related to the field of riboflavin (Vitamin B2) production. Riboflavin is essential for various biochemical reactions in all living cells and is commonly used as a nutritional supplement in animal and human diets. The advancements in riboflavin production through fermentation processes, employing microorganisms like Ashbya gossypii, Bacillus subtilis, and Candida spp., have highlighted the importance of genetic and metabolic engineering in increasing riboflavin yield. These studies demonstrate the potential of gentioflavin-related research in enhancing the efficiency and sustainability of riboflavin production (Averianova et al., 2020); (You et al., 2021).

Biomedical Research and Health Applications

Riboflavin, associated with gentioflavin research, has significant applications in health and medicine. Studies have shown that riboflavin supplementation can effectively lower blood pressure in patients with certain genetic backgrounds, offering a personalized approach to hypertension management. This research indicates the broader implications of gentioflavin and its derivatives in developing targeted therapies for various health conditions (Wilson et al., 2013); (Horigan et al., 2010).

Nanotechnology and Drug Delivery

Riboflavin, linked to gentioflavin research, has also been explored in nanotechnology applications. Due to its unique properties like cell internalization and fluorescence, riboflavin has been used in targeted drug delivery, tissue engineering, biosensors, and optoelectronics. This highlights the potential of gentioflavin in developing advanced nanotechnology-based solutions (Beztsinna et al., 2016).

properties

IUPAC Name

6-methyl-1-oxo-3,4,6,7-tetrahydropyrano[3,4-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-9(5-12)7-2-3-14-10(13)8(7)4-11-6/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNRAZLQBMAROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=C2CCOC(=O)C2=CN1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331867
Record name Gentioflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gentioflavine

CAS RN

18058-50-9
Record name 1H-Pyrano[3,4-c]pyridine-5-carboxaldehyde, 3,4,6,7-tetrahydro-6-methyl-1-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18058-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gentioflavine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
V Rossetti, A Lombard, M Buffa, P Sancin… - Quarterly Journal of …, 1981 - Taylor & Francis
… They increase from the 1st to the 3rd batch, reach maximum value in the 3rd and 4th, then diminish to a minimum in the 8th; - component Q (gentioflavin) diminishes from the 1st to the …
Number of citations: 7 www.tandfonline.com
V Arya, N Thakur, CP Kashyap - Unani research, 2011 - researchgate.net
Gul-e-ghafis (Gentiana olivieri Griseb., Family Gentianaceae) a ethnomedicinally paramount herb in Unani System of Medicine to treat various ailments of urinary tract, stomach, hepatic…
Number of citations: 2 www.researchgate.net
HW Suh, KB Lee, KS Kim, HJ Yang, EK Choi… - Journal of …, 2015 - Elsevier
… In the DART-MS results, the calculated errors for the empirical mass numbers for gentioflavin and sweroside aglycone were less than 5 mmu relative to their theoretical mass (Fig. 6). …
Number of citations: 46 www.sciencedirect.com
T Jian, Y Zhang, G Zhang, J Ling - Biomedical …, 2022 - Wiley Online Library
Vanderbylia robiniophila (Murrill) BK. (Huaier) is a kind of higher fungal fruiting body that is parasitic on the trunk of Sophora japonica and Robinia pseudoacacia L.. As a traditional …
SK Jain, RK Sahu, P Soni, V Soni, SS Shukla - 2023 - books.google.com
Plant-derived Hepatoprotective Drugs is a comprehensive guide that explores the world of medicinal plants and their hepatoprotective properties, offering both basic and applied …
Number of citations: 0 books.google.com
DU Turapova - The Way of Science, 2014 - en.scienceway.ru
Methods of cultivation and drying of medicinal plants and their beneficial properties for health are mentioned in the work. The quality of the dryer is studied by the quality of the solar …
Number of citations: 2 en.scienceway.ru
R Hegnauer, R Hegnauer - … der Pflanzen: Eine Übersicht über die …, 1989 - Springer
Sehr intensiv wurden die Iridoide im weitesten Sinne (vgl. Abb. 157, S. 330 von Bd. VII), die flavonoiden Verbindungen und die Xanthone bearbeitet. Die Akkumulation von bestimmten …
Number of citations: 0 link.springer.com
HT Kıyan - 2017 - search.proquest.com
Gentiana türleri halk arasında sindirimi kolaylaştırıcı, antidiyabetik, antiinflamatuvar, hepatoprotektif ve antihipertansif gibi pek çok tıbbi amaçla kullanılmaktadır. Gentiana asclepiadea L.…
Number of citations: 2 search.proquest.com
R Hegnauer, R Hegnauer - … der Pflanzen: Eine Übersicht über die …, 1973 - Springer
1.1 Benzyltetrahydroisochinolinalkaloide: Aus Thalictrum polygamum Muhlb. und Th. rugosum Ait. wurden die neuartigen Akaloide Thalphenin, Thaliglucin (=Thalpheninmethin) und …
Number of citations: 2 link.springer.com

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